

Application Notes and Protocols for Cell Viability Assays with SR-1114 Treatment

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Compound of Interest

Compound Name: SR-1114

Cat. No.: B12409305

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Introduction

SR-1114 is a chemical degrader of the ENL (Eleven-Nineteen Leukemia) protein, a member of the YEATS domain family of acetyl-lysine "reader" proteins. ENL is a critical component of the super elongation complex (SEC) and is involved in the transcriptional regulation of key oncogenes, including MYC and HOX genes.[1][2] By inducing the degradation of ENL, **SR-1114** disrupts the expression of these oncogenes, leading to an anti-proliferative effect in cancer cells, particularly in acute myeloid leukemia (AML).[3] These application notes provide detailed protocols for assessing the effect of **SR-1114** on cell viability using common in vitro assays.

Mechanism of Action of SR-1114

SR-1114 is a heterobifunctional molecule that brings the ENL protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ENL. The degradation of ENL results in the suppression of transcriptional programs essential for the survival and proliferation of certain cancer cells.[3] This targeted protein degradation approach offers a powerful tool for studying the function of ENL and as a potential therapeutic strategy.

Data Presentation

The following table provides an example of how to present quantitative data from a cell viability assay with **SR-1114** treatment. The half-maximal degradation concentration (DC₅₀) for **SR-1114** in MV4;11 cells has been reported to be 150 nM.

Cell Line	Assay Type	SR-1114 Concentration (nM)	% Cell Viability (relative to vehicle control)	Standard Deviation
MV4;11	MTT	0 (Vehicle)	100	5.2
MV4;11	MTT	10	92.3	4.8
MV4;11	MTT	50	75.1	3.9
MV4;11	MTT	100	58.4	4.1
MV4;11	MTT	150	49.8	3.5
MV4;11	MTT	250	35.2	2.9
MV4;11	MTT	500	21.7	2.5
MV4;11	MTT	1000	10.5	1.8

Table 1: Example of **SR-1114** Dose-Response Data in MV4;11 Cells. The data represents a typical dose-dependent decrease in cell viability upon treatment with **SR-1114**. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from this data.

Experimental Protocols

Several assays can be used to measure cell viability, including those that assess metabolic activity (e.g., MTT, XTT, MTS), cell membrane integrity (e.g., trypan blue exclusion), or ATP content.^{[1][4][5]} The following is a detailed protocol for the widely used MTT assay, adapted for **SR-1114** treatment.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to

purple formazan crystals in living cells.[\[5\]](#)

Materials:

- **SR-1114**
- Cell line of interest (e.g., MV4;11, a human leukemia cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
 - For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 μ L of complete medium in a 96-well plate.
 - For suspension cells (like MV4;11), seed at a density of 20,000-50,000 cells/well in 100 μ L of complete medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **SR-1114** in a suitable solvent (e.g., DMSO).

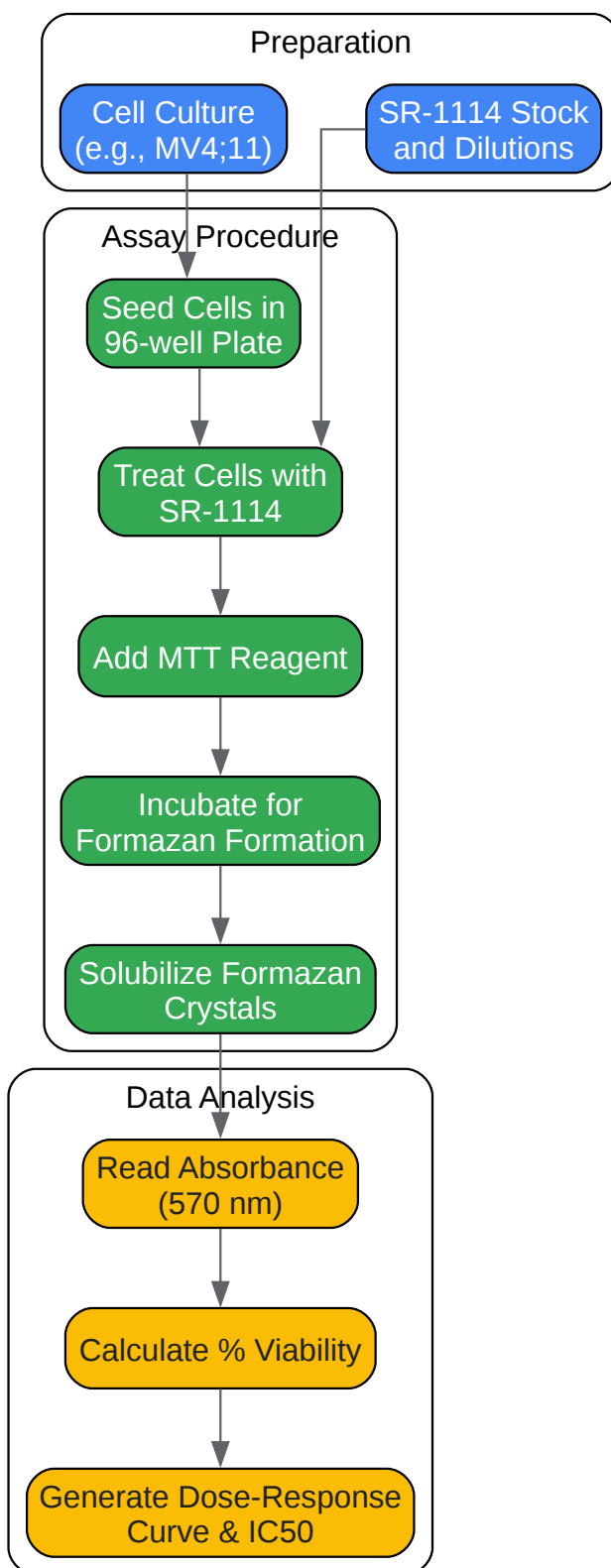
- Perform serial dilutions of the **SR-1114** stock solution in complete cell culture medium to achieve the desired final concentrations. A starting range of 10 nM to 1000 nM is recommended based on the known DC_{50} .
- Include a vehicle control (medium with the same concentration of DMSO as the highest **SR-1114** concentration).
- Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells) to a final volume of 200 μ L per well.
- Incubate the cells with **SR-1114** for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the incubation period, add 20 μ L of 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
- Solubilization of Formazan Crystals:
 - After the incubation with MTT, carefully remove the medium. For suspension cells, centrifuge the plate at a low speed and then remove the supernatant.
 - Add 150 μ L of the solubilization solution (e.g., DMSO) to each well.
 - Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:

- Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
- Plot the percentage of cell viability against the log of the **SR-1114** concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in performing a cell viability assay with **SR-1114** treatment.

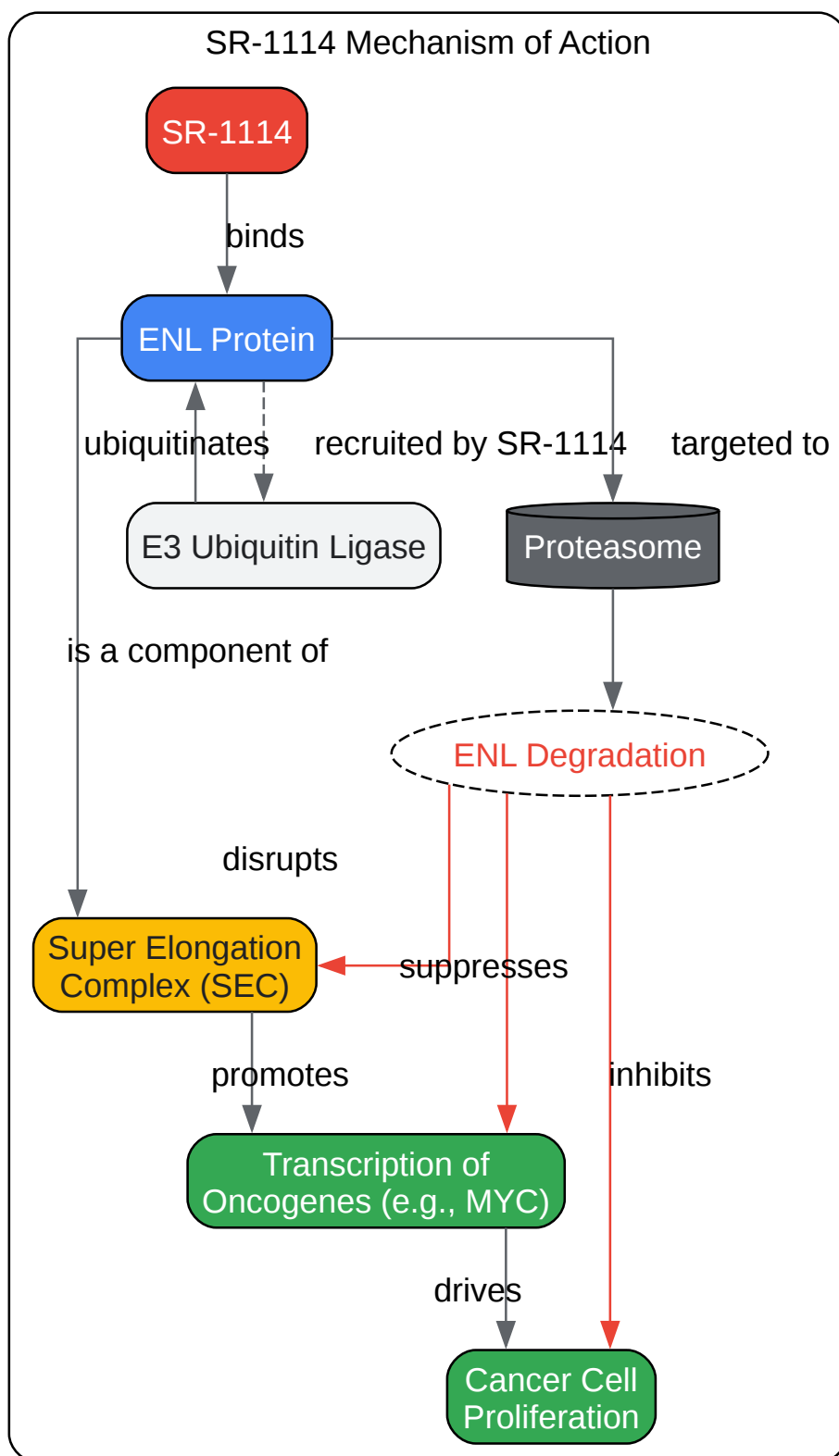


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Caption: Experimental workflow for determining cell viability with **SR-1114**.

Putative Signaling Pathway Affected by **SR-1114**

The degradation of the ENL protein by **SR-1114** is expected to disrupt the function of the super elongation complex (SEC), leading to the downregulation of oncogenes like MYC.



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Caption: Putative signaling pathway affected by **SR-1114** treatment.

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